Allyltrimethylammonium chloride

Description

Properties

IUPAC Name |

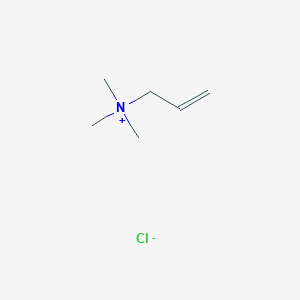

trimethyl(prop-2-enyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.ClH/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYULTYGSBAILI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57491-00-6 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57491-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00883577 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-27-4 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNV3AA7VHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Allyltrimethylammonium chloride CAS number and properties

Introduction

Allyltrimethylammonium chloride (ATMAC), with the CAS number 1516-27-4, is a quaternary ammonium salt.[1] It is characterized by the presence of both an allyl group and a trimethylammonium group, which impart unique chemical properties that make it a versatile compound in various industrial and research applications. This technical guide provides an in-depth overview of its properties, applications, synthesis, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1516-27-4 | [1][2][3][4] |

| Molecular Formula | C6H14ClN | [1][2][4][5][6] |

| Molecular Weight | 135.63506 g/mol | [2][4][7][8] |

| Appearance | Colorless to pale yellow or light yellow to brown transparent liquid; Light yellow to yellow solid | [1][2][3][7] |

| Melting Point | 185-186 °C | [2][3][8] |

| Solubility | Highly soluble in water; Soluble in polar solvents like methanol, ethanol, and isopropanol. | [1][9] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1][2][3][8] |

Applications

This compound's unique structure lends it to a wide range of applications across various industries.

-

Polymer Synthesis : It is frequently used as a monomer in the creation of polymers.[1] The polymerization of this compound results in the formation of long-chain polymers with various applications.[1] It can also act as a crosslinking monomer in coating agents to improve the water and solvent resistance of the resulting film.[9]

-

Water Treatment : The compound serves as a coagulant and flocculant in water treatment processes.[1] Its mechanism involves binding to impurities and particles in the water, causing them to aggregate and settle, which simplifies their removal.[1] It can also be used to produce zwitterionic water treatment scale inhibitors and dispersants.[2][8]

-

Petroleum Industry : In the oil and gas sector, it is utilized as a clay stabilizer for oil production and water injection, with enhanced effectiveness when used alongside ammonium chloride.[2][8] It also finds use as a viscosity reducer for drilling fluids.[2][8]

-

Other Industrial Uses : this compound is also employed as a corrosion inhibitor and an antistatic agent.[1] Furthermore, it is a precursor in the production of other quaternary ammonium compounds that have applications in pharmaceuticals and personal care products.[1]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound have been described.[8]

1. Aqueous Solution Method

-

Reactants : 33.0% trimethylamine aqueous solution and allyl chloride.[8]

-

Procedure :

-

178 kg of 33.0% trimethylamine aqueous solution and 76.5 kg of allyl chloride are added to a reaction kettle.[8]

-

The reaction proceeds at normal temperature for 48 hours.[8]

-

Following the reaction period, unreacted raw materials are removed by evaporation under reduced pressure to yield an aqueous solution of this compound.[8]

-

Further concentration through reduced pressure distillation, followed by cooling and crystallization, yields the final crystalline product.[8]

-

2. Solvent Method

-

Reactants : Allyl chloride, acetone, and trimethylamine gas.[8]

-

Procedure :

-

76.5 kg of allyl chloride and 300 kg of acetone are added to the reaction kettle.[8]

-

Trimethylamine gas (produced by heating 190 kg of 33% trimethylamine aqueous solution) is then introduced.[8]

-

The reaction temperature is maintained below 40°C during the introduction of the gas.[8]

-

The reaction is then held at 40-45°C for 4-6 hours.[8]

-

After the reaction is complete, the mixture is cooled to below 20°C.[8]

-

The this compound crystals are obtained by centrifugation, and the mother liquor is recycled.[8]

-

Toxicity and Safety

This compound is considered to have low toxicity.[1] However, it may cause skin and eye irritation and is harmful if swallowed.[1] It is also flammable and can emit toxic fumes upon heating.[1] Therefore, appropriate safety precautions should be taken during handling. This includes wearing personal protective equipment such as gloves and safety glasses. The lowest published lethal dose (LDLo) via subcutaneous exposure in mice is reported as 180 mg/kg. Hazard statements associated with its precursor, allyl chloride, include being highly flammable, harmful if swallowed, in contact with skin, or if inhaled, causing skin and eye irritation, and potentially causing respiratory irritation, genetic defects, and cancer.[10][11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1516-27-4 [chemicalbook.com]

- 3. This compound CAS#: 1516-27-4 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. keyorganics.net [keyorganics.net]

- 6. ivychem.com [ivychem.com]

- 7. chemneo.com [chemneo.com]

- 8. chembk.com [chembk.com]

- 9. getchem.com [getchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. lobachemie.com [lobachemie.com]

Synthesis of Allyltrimethylammonium Chloride: A Technical Guide for Research Professionals

Introduction: Allyltrimethylammonium chloride (ATMAC) is a quaternary ammonium salt with diverse applications in research and industry. It serves as a valuable monomer in polymer synthesis, a reagent in organic synthesis, and finds utility in the development of materials with specialized properties. This technical guide provides an in-depth overview of the primary synthetic routes to obtain ATMAC for research purposes, focusing on detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The most common and direct method for synthesizing this compound is the quaternization of trimethylamine with allyl chloride. This reaction involves the nucleophilic attack of the nitrogen atom of trimethylamine on the electrophilic carbon of allyl chloride, leading to the formation of the desired quaternary ammonium salt.

Reaction Scheme

Solubility Profile of Allyltrimethylammonium Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Allyltrimethylammonium chloride (ATMAC), a quaternary ammonium salt with diverse applications in polymer synthesis and chemical manufacturing. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its behavior in various solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound (CAS No. 1516-27-4) is a cationic monomer that is noted for its high reactivity in polymerization reactions.[1] Its molecular structure, featuring a positively charged quaternary ammonium core and an allyl group, dictates its solubility in different solvent systems. Understanding this solubility is critical for its application in reaction chemistry, formulation development, and material science.

Solubility of this compound

Currently, there is a notable absence of specific quantitative solubility data for this compound in publicly accessible literature. However, extensive qualitative information indicates a high affinity for polar solvents, a characteristic trait of many quaternary ammonium salts.[2][3][4]

Qualitative Solubility Summary

This compound is consistently reported to be highly soluble in water and other polar solvents.[1][5] The polar nature of the quaternary ammonium group facilitates strong ion-dipole interactions with polar solvent molecules.

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Solubility Description |

| Water | Polar Protic | Highly Soluble[1] |

| Methanol | Polar Protic | Soluble[5] |

| Ethanol | Polar Protic | Soluble[5] |

| Isopropanol | Polar Protic | Soluble[5] |

This table is based on available qualitative data. Researchers are encouraged to determine quantitative solubility for their specific applications using the protocols outlined in this guide.

Comparative Solubility of Structurally Similar Compounds

To provide further context, the solubility of other simple quaternary ammonium chlorides is presented below. These compounds share the same cation type and are expected to exhibit similar solubility trends.

Table 2: Quantitative Solubility of Analogous Quaternary Ammonium Chlorides

| Compound | Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Tetraethylammonium chloride | Water | 141 | 20 |

| Chloroform | 8.2 | 20 | |

| Acetone | Very Soluble | Not Specified | |

| Ethanol | Very Soluble | Not Specified | |

| Tetramethylammonium chloride | Water | Soluble | Not Specified |

| Methanol | Soluble | Not Specified | |

| Ethanol | Slightly Soluble | Not Specified | |

| Ether | Insoluble | Not Specified | |

| Benzene | Insoluble | Not Specified | |

| Chloroform | Insoluble | Not Specified |

Data for Tetraethylammonium chloride sourced from[6]. Data for Tetramethylammonium chloride sourced from[3].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal equilibrium method.

Materials and Equipment

-

This compound (analytical grade)

-

Solvents of interest (HPLC grade or equivalent)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature probe

-

Sealed, airtight vials (e.g., screw-cap glass vials with PTFE septa)

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Gravimetric analysis equipment (vacuum oven or nitrogen stream evaporator)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of airtight vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.

-

Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker set to the desired temperature. Allow the mixtures to agitate for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm that solid material remains.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 4 hours to permit the undissolved solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately pass the extracted supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step removes any fine, suspended particles.

-

Solvent Evaporation: The solvent in the filtered sample is then carefully removed. This can be achieved by gentle heating under a stream of nitrogen or by using a vacuum oven at a temperature below the decomposition point of this compound.

-

Mass Determination: Once the solvent is completely evaporated, the vial containing the dried solute is weighed again. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty vial.

-

Calculation of Solubility: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the supernatant withdrawn and is typically expressed in g/L or mg/mL.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized to enhance understanding and reproducibility. The following diagram, generated using the DOT language, outlines the key steps of the experimental protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be comprehensively documented, its qualitative behavior as a water-soluble and polar-solvent-soluble compound is well-established. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific needs. This information is fundamental for the effective utilization of this compound in its various industrial and research applications.

References

Allyltrimethylammonium chloride safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Allyltrimethylammonium chloride (CAS No. 1516-27-4). The information is compiled from various safety data sheets to ensure a thorough understanding of the potential hazards and the necessary safety measures for laboratory and industrial settings.

Chemical Identification and Physical Properties

This compound is a quaternary ammonium salt. Key identification and physical data are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | N,N,N-trimethylprop-2-en-1-aminium chloride, TAAC | [1] |

| CAS Number | 1516-27-4 | [1] |

| Molecular Formula | C6H14ClN | [1] |

| Molecular Weight | 135.64 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting/Freezing Point | 185-186 °C | [1] |

| Boiling Point/Range | No data available | [1] |

| Flash Point | No data available | [1] |

| Solubility | Soluble in water. | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory tract irritation.[1][3]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms and Signal Word

The following diagram illustrates the key hazards associated with this compound.

Toxicological Data

Detailed toxicological studies for this compound are limited. The GHS classification of "Acute toxicity, oral (Category 4)" indicates an LD50 value in the range of 300-2000 mg/kg for oral exposure in animal studies.[1][3] A specific LD50 value has not been identified in the reviewed literature. One study reported the lowest published lethal dose (LDLo) for subcutaneous administration in mice.

| Metric | Route | Species | Value | Reference |

| LDLo | Subcutaneous | Mouse | 180 mg/kg | [4] |

| LD50 | Oral | - | No specific data available. | |

| LD50 | Dermal | - | No specific data available. | |

| LC50 | Inhalation | - | No specific data available. |

Note: The toxicological properties of this material have not been thoroughly investigated.[3] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[1]

Handling Precautions and Storage

Safe handling and proper storage are crucial to minimize exposure and ensure the stability of this compound.

Handling

-

Engineering Controls: Work in a well-ventilated area. Use only in areas with appropriate exhaust ventilation.[1] Ensure eyewash stations and safety showers are readily accessible.[1][3]

-

Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Remove contaminated clothing and wash before reuse.[3]

-

Practices: Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of dust, fumes, gas, mist, or vapors.[1] Avoid prolonged or repeated exposure.[3]

Storage

-

Conditions: Keep container tightly closed in a dry and well-ventilated place.[5] Store in a cool place.[1] Recommended storage temperature is between 2°C and 8°C.[3]

-

Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]

The following diagram outlines the recommended workflow for handling this chemical safely.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.

| Protection Type | Recommendation | Reference |

| Eye/Face | Safety goggles with side-shields or chemical safety goggles. | [1][3] |

| Skin | Protective gloves (compatible chemical-resistant) and impervious clothing. | [1][3] |

| Respiratory | A suitable respirator should be worn if ventilation is inadequate. | [1][3] |

The following diagram illustrates the necessary personal protective equipment.

First-Aid Measures

In case of exposure, immediate medical attention is required. Follow these first-aid measures:

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. | [1][3] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Call a physician. | [1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician. | [1][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician. | [1][3] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Under fire conditions, may decompose and emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[1][3]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Stability and Reactivity

-

Reactivity: No data available.[1]

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Possibility of Hazardous Reactions: No data available.[1]

-

Conditions to Avoid: No specific data, but good practice is to avoid excessive heat and direct sunlight.[1]

-

Incompatible Materials: Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1][3]

Experimental Protocols

No specific experimental protocols for the use or handling of this compound were found in the searched safety data sheets. Users should develop standard operating procedures (SOPs) based on the intended use and the safety information provided in this guide. An example of a synthesis method is described where allyl chloride is reacted with trimethylamine in an aqueous solution or a solvent like acetone.[6]

This guide is intended for informational purposes and should not replace a thorough review of the manufacturer's safety data sheet and adherence to all applicable safety regulations. Always perform a risk assessment before starting any new procedure involving this chemical.

References

Purity analysis of Allyltrimethylammonium chloride for laboratory use

An In-depth Technical Guide to the Purity Analysis of Allyltrimethylammonium Chloride for Laboratory Use

This guide provides a comprehensive overview of the analytical methods used to determine the purity of this compound (ATMAC) for laboratory applications. Ensuring the quality and purity of reagents is critical for reproducible and reliable research outcomes. This document details common impurities, analytical methodologies, and data interpretation.

Introduction to this compound

This compound (ATMAC), with the CAS number 1516-27-4, is a quaternary ammonium salt.[1] It is a colorless to pale yellow liquid that is highly soluble in water.[1] ATMAC is utilized in various applications, including as a monomer in polymer synthesis, a coagulant and flocculant in water treatment, and in the production of other quaternary ammonium compounds for pharmaceuticals and personal care products.[1] Given its diverse applications, stringent purity control is essential.

Potential Impurities in this compound

The primary synthesis route for this compound involves the reaction of trimethylamine with allyl chloride.[2] Based on this synthesis, potential impurities can be categorized as unreacted starting materials, byproducts of the reaction, and degradation products.

Table 1: Potential Impurities in this compound

| Impurity Class | Specific Impurities | Potential Origin |

| Unreacted Starting Materials | Trimethylamine | Incomplete reaction during synthesis. |

| Allyl chloride | Incomplete reaction during synthesis.[2] | |

| Synthesis Byproducts | Allyldimethylamine | Side reaction or impurity in starting material.[3] |

| Allyl alcohol | Hydrolysis of allyl chloride.[3] | |

| Allyl aldehyde | Oxidation of allyl alcohol.[3] | |

| 2,3-Dichloropropyltrimethylammonium chloride | Potential side reaction during synthesis.[2] | |

| Degradation Products | Polymers | Spontaneous polymerization, especially if exposed to heat or catalysts. |

Analytical Methods for Purity Determination

A multi-faceted approach is recommended for the comprehensive purity analysis of this compound, employing a combination of titrimetric, chromatographic, and spectroscopic techniques.

Titration is a robust and cost-effective method for determining the overall assay of the quaternary ammonium salt.

This method determines the chloride ion concentration, which is then used to calculate the purity of the ATMAC. The titration is based on the reaction of silver ions with chloride ions to form an insoluble silver chloride precipitate.[4] The endpoint is detected potentiometrically with a silver ion-selective electrode (ISE).[4]

Experimental Protocol: Argentometric Titration

-

Materials and Reagents:

-

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.15 g of the this compound sample. Dissolve the sample in a 50:50 mixture of isopropyl alcohol and deionized water to a final volume of 100 mL in a beaker.[4]

-

Titrator Setup: Calibrate the automatic titrator and the silver ISE according to the manufacturer's instructions.

-

Titration: Immerse the silver ISE and the titrator's dispenser into the sample solution. Begin the titration with the standardized 0.1 M AgNO₃ solution while stirring.[4]

-

Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve, which is automatically detected by the titrator.[4]

-

Calculation: The purity is calculated based on the volume of AgNO₃ consumed, its molarity, the molecular weight of ATMAC, and the weight of the sample.

-

This method directly quantifies the cationic quaternary ammonium compound by titrating it with an anionic surfactant, such as sodium lauryl sulfate (SLS). The reaction forms an insoluble ion-pair precipitate.[4][5] A surfactant-selective electrode is used to detect the endpoint.[4]

Experimental Protocol: Potentiometric Surfactant Titration

-

Materials and Reagents:

-

Procedure:

-

Sample Preparation: Accurately weigh an appropriate amount of the ATMAC sample and dissolve it in deionized water. Add isopropyl alcohol, borate buffer, and a small amount of Triton X-100 solution.[4]

-

Titrator Setup: Calibrate the titrator and the surfactant-selective electrode.

-

Titration: Immerse the electrode and dispenser in the sample solution and titrate with the standardized SLS solution.[4]

-

Endpoint Determination: The endpoint is identified by the largest potential change in the titration curve.[4]

-

Calculation: The purity is calculated from the volume of SLS solution used, its molarity, the molecular weight of ATMAC, and the sample weight.

-

Chromatography is essential for separating and quantifying individual impurities.

GC is well-suited for the analysis of volatile impurities such as unreacted starting materials and low molecular weight byproducts.[3]

Experimental Protocol: Gas Chromatography

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-CAM, 30 m x 0.53 mm x 1.0 µm).[6]

-

Materials and Reagents:

-

Sample Preparation:

-

Prepare a stock solution of the ATMAC sample in a suitable solvent.

-

Perform a liquid-liquid extraction of the volatile impurities into an organic solvent like chloroform.[3]

-

Add a known amount of an internal standard to the extract.

-

-

GC Conditions:

-

Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the internal standard.

Table 2: Typical GC Parameters for Volatile Impurity Analysis

| Parameter | Value |

| Column | DB-CAM (30 m x 0.53 mm, 1.0 µm film)[6] |

| Carrier Gas | Helium[6] |

| Injector Temp. | 220°C[6] |

| Detector Temp. | 260°C (FID)[6] |

| Oven Program | 70°C (6 min) -> 200°C (20°C/min), hold 7.5 min[6] |

| Flow Rate | 5.33 mL/min[6] |

HPLC is used for the analysis of non-volatile impurities and for the assay of the main component. Ion-pair reversed-phase HPLC is a common technique for quaternary ammonium compounds.[7]

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Materials and Reagents:

-

Mobile Phase Preparation:

-

Mobile Phase A: 100 mM TEAA in water.[7]

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm[7]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the components.

-

-

Sample Preparation: Dissolve the ATMAC sample in Mobile Phase A to a concentration of approximately 0.1-1.0 mg/mL and filter through a 0.22 µm syringe filter.[7]

-

Data Analysis: Determine the purity based on the peak area percentage of the main component.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for the identification and quantification of impurities without the need for reference standards for every impurity.

Data Interpretation:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the allyl group (multiplets between 5-6 ppm) and the trimethylammonium group (a singlet around 3 ppm). Integration of these signals can confirm the structure and help quantify impurities with distinct signals.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule and can be used to identify structural isomers or other carbon-containing impurities.

Data Presentation and Specifications

Quantitative data from the analyses should be summarized for clarity.

Table 3: Typical Laboratory Grade Specifications for this compound

| Parameter | Specification | Method |

| Assay (Argentometric) | ≥ 98.5% | Argentometric Titration |

| Assay (Surfactant Titration) | ≥ 98.5% | Potentiometric Surfactant Titration |

| Volatile Impurities (each) | ≤ 0.1% | Gas Chromatography (GC) |

| Total Volatile Impurities | ≤ 0.5% | Gas Chromatography (GC) |

| Water Content | Report Value | Karl Fischer Titration |

Workflow and Logical Diagrams

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: Overall workflow for the purity analysis of this compound.

Caption: Relationship between analytical purpose and the selection of methods.

Conclusion

The purity analysis of this compound requires a combination of analytical techniques to ensure its suitability for laboratory use. Titrimetric methods provide an accurate assay of the bulk material, while chromatographic and spectroscopic methods are essential for the identification and quantification of potential impurities. By implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can be confident in the quality of their ATMAC reagent, leading to more reliable and reproducible scientific outcomes.

References

- 1. Page loading... [guidechem.com]

- 2. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. sumertek.com [sumertek.com]

- 6. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Allyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive review of scientific literature and chemical databases, specific quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for pure Allyltrimethylammonium chloride (ATMAC) could not be located. This guide, therefore, provides general information based on the known properties of similar quaternary ammonium salts, expected decomposition products, and standardized analytical protocols. The experimental methodologies outlined herein are intended to serve as a template for researchers to conduct their own thermal analysis of ATMAC.

Introduction

This compound (ATMAC) is a quaternary ammonium salt with applications in various fields, including as a monomer for polymer synthesis and as an organic structure-directing agent in the synthesis of zeolites. An understanding of its thermal stability and decomposition behavior is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This technical guide summarizes the available information and provides detailed, generalized experimental protocols for the thermal analysis of ATMAC.

Physicochemical and Hazardous Decomposition Data

While specific decomposition temperatures from TGA/DSC are not available in the literature, some physical properties and hazardous decomposition products have been reported.

Table 1: Physicochemical and Decomposition Data for this compound

| Property | Value |

| Melting Point | 185-186 °C[1] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon dioxide (CO2), Hydrogen chloride (HCl), Carbon monoxide |

Note: The hazardous decomposition products are based on safety data sheet information and represent the expected elemental breakdown at high temperatures.

Proposed Thermal Decomposition Pathways

The thermal decomposition of quaternary ammonium chlorides can proceed through several mechanisms, primarily Hofmann elimination and nucleophilic substitution (SN2). The likely pathways for this compound are outlined below.

-

Hofmann Elimination: This pathway involves the abstraction of a proton from a β-carbon relative to the nitrogen atom by the chloride anion, leading to the formation of an alkene, a tertiary amine, and hydrogen chloride. For ATMAC, this would result in the formation of allene, trimethylamine, and hydrogen chloride.

-

Nucleophilic Substitution (SN2): The chloride anion can act as a nucleophile and attack one of the alkyl groups attached to the nitrogen atom.

-

Attack at a Methyl Group: This is the more sterically favored pathway and would yield methyl chloride and allyldimethylamine.

-

Attack at the Allyl Group: This would produce allyl chloride and trimethylamine.

-

The actual decomposition may be a combination of these pathways, and the predominant mechanism can be influenced by factors such as temperature and the presence of catalysts.

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on quaternary ammonium salts like ATMAC.

Objective: To determine the thermal stability and decomposition profile of ATMAC by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground, dry ATMAC powder into a clean, tared TGA sample pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss (peak decomposition temperatures).

-

Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline with the tangent of the steepest mass loss step.

-

Quantify the percentage of mass loss for each decomposition step.

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground, dry ATMAC powder into a clean, tared DSC sample pan (typically aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a temperature above its melting point but below significant decomposition (e.g., 200 °C, based on the known melting point) at a constant rate (e.g., 10 °C/min). This scan is to erase the sample's prior thermal history.

-

-

Cooling Scan:

-

Cool the sample from 200 °C to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

-

-

Second Heating Scan:

-

Heat the sample from 0 °C to a final temperature where decomposition is complete (e.g., 400 °C) at a constant rate (e.g., 10 °C/min). This scan provides information on the glass transition, melting, and decomposition of the material with a controlled thermal history.

-

-

-

Data Collection: Continuously record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, some decomposition events).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Experimental and Data Analysis Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram. This workflow ensures that the material is properly prepared and that the data from complementary techniques are integrated for a thorough understanding of its thermal behavior.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

References

Spectroscopic and Mechanistic Insights into Allyltrimethylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltrimethylammonium chloride is a quaternary ammonium salt with diverse applications, notably in polymer synthesis and water treatment. A thorough understanding of its chemical structure and properties is paramount for its effective utilization and for the development of new applications. This technical guide provides a detailed overview of the spectroscopic characteristics of this compound, including predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data. Furthermore, it outlines experimental protocols for acquiring such data and presents visual diagrams of its synthesis and a key mechanism of action.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, this section presents predicted data based on its known chemical structure and established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 5.8 - 6.2 | ddt (doublet of doublets of triplets) | J_trans ≈ 17, J_cis ≈ 10, J_allylic ≈ 7 |

| H-2 (trans to CH₂) | 5.4 - 5.6 | d (doublet) | J_trans ≈ 17 |

| H-2 (cis to CH₂) | 5.3 - 5.5 | d (doublet) | J_cis ≈ 10 |

| H-3 | 4.0 - 4.2 | d (doublet) | J_allylic ≈ 7 |

| H-4 (CH₃) | 3.1 - 3.3 | s (singlet) | - |

Note: Predictions are based on typical chemical shifts for allylic and quaternary ammonium protons. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 128 - 132 |

| C-2 | 120 - 124 |

| C-3 | 68 - 72 |

| C-4 (CH₃) | 52 - 56 |

Note: Predictions are based on typical chemical shifts for allylic and quaternary ammonium carbons.

Predicted FTIR Data

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | =C-H (alkene) |

| 3000 - 2850 | C-H stretch | -C-H (alkane) |

| 1650 - 1630 | C=C stretch | Alkene |

| 1480 - 1460 | C-H bend | -CH₂- and -CH₃ |

| 1440 - 1400 | C-H bend | -CH₂-N⁺ |

| 990 - 910 | C-H bend | =C-H (alkene, out-of-plane) |

| 970 - 960 | C-H bend | trans =C-H (out-of-plane) |

| 750 - 700 | C-Cl stretch | (ionic chloride) |

Note: The C-Cl stretch for an ionic chloride is not a discrete covalent bond vibration and may not be observed as a distinct sharp peak.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR and FTIR data for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (D₂O is a good choice for quaternary ammonium salts) in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Fourier transform, phase, and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropanol or ethanol for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks.

-

After analysis, clean the ATR crystal and the press arm thoroughly.

-

Visualizations

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of trimethylamine with allyl chloride. This is a nucleophilic substitution reaction where the nitrogen atom of trimethylamine attacks the electrophilic carbon of the C-Cl bond in allyl chloride.

Allyltrimethylammonium Chloride (ATMAC): A Comprehensive Technical Guide for Polymer Chemistry in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, polymerization, and application of Allyltrimethylammonium chloride (ATMAC), a versatile cationic monomer, in the field of polymer chemistry, with a specific focus on its relevance to drug development. ATMAC-based polymers are gaining increasing attention for their potential in creating sophisticated drug delivery systems, owing to their unique physicochemical properties.

Core Concepts: Understanding this compound

This compound (ATMAC) is a quaternary ammonium salt containing a reactive allyl group, making it a valuable monomer for the synthesis of cationic polymers. Its chemical structure imparts a permanent positive charge, which is independent of pH, a crucial characteristic for various applications.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of ATMAC is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1516-27-4 | [1] |

| Molecular Formula | C6H14ClN | [1] |

| Molecular Weight | 135.64 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 185-186 °C | [1] |

| Solubility | Highly soluble in water and polar solvents like methanol and ethanol | [2] |

Polymerization of this compound

ATMAC can be polymerized through various methods, with free radical polymerization being the most common. It can be homopolymerized or copolymerized with a range of other monomers to tailor the properties of the resulting polymer for specific applications.

Homopolymerization

The homopolymer of ATMAC, poly(this compound) or p(ATMAC), is a strong polyelectrolyte with a high charge density.

Copolymerization

Copolymerization of ATMAC with other monomers, such as acrylamide (AM), is a widely used strategy to modulate the charge density, hydrophilicity, and mechanical properties of the resulting polymer.

Reactivity Ratios:

The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. While specific data for ATMAC is limited, the reactivity ratios for the structurally similar monomer, diethyldiallylammonium chloride (DEDAAC), with acrylamide provide a valuable approximation (Table 2).

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Behavior | Reference |

| DEDAAC | Acrylamide (AM) | 0.31 | 5.27 | Non-ideal, random copolymer | [3] |

These values indicate that the acrylamide radical prefers to add to another acrylamide monomer, and the DEDAAC radical also prefers to add to an acrylamide monomer, leading to a random copolymer that is richer in acrylamide units.[3]

Experimental Protocols

Synthesis of Poly(ATMAC-co-AM) via Free Radical Solution Polymerization

This protocol is adapted from procedures for similar cationic monomers and provides a general method for the synthesis of a copolymer of ATMAC and acrylamide.

Materials:

-

This compound (ATMAC)

-

Acrylamide (AM)

-

Ammonium persulfate (APS) (initiator)

-

Deionized water

-

Nitrogen gas

-

Methanol (for precipitation)

Procedure:

-

Monomer Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the desired molar ratio of ATMAC and acrylamide in deionized water to achieve a specific total monomer concentration (e.g., 20-40 wt%).

-

Inert Atmosphere: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiator Addition: While maintaining the nitrogen atmosphere, add the initiator, ammonium persulfate (typically 0.1-1.0 mol% based on the total monomer concentration), to the solution.

-

Polymerization: Heat the reaction mixture to a specific temperature (e.g., 50-70 °C) and maintain it for a set period (e.g., 2-8 hours) with continuous stirring. The solution will become more viscous as the polymerization proceeds.

-

Termination and Precipitation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization:

The synthesized copolymer can be characterized by various techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of both monomer units.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the copolymer composition.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.[4][5][6][7]

Applications in Drug Development

The cationic nature of ATMAC-based polymers makes them highly suitable for various applications in drug development, primarily in the formulation of drug delivery systems.

Cationic Hydrogels for Controlled Drug Release

ATMAC can be copolymerized with monomers like N-isopropylacrylamide (NIPAM) to create "smart" hydrogels that respond to external stimuli such as temperature and pH.[8] These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.[9][10] The positive charges on the polymer network can interact with negatively charged drugs, leading to electrostatic-driven loading and sustained release.[11]

dot

Caption: Synthesis and application of ATMAC-based hydrogels for drug delivery.

The mechanism of drug release from these hydrogels can be controlled by diffusion, swelling, and chemical interactions.[12][13][14] The mesh size of the hydrogel network plays a crucial role in controlling the diffusion of the encapsulated drug.[9]

Nanoparticles for Gene Delivery

The high positive charge density of p(ATMAC) and its copolymers allows for the efficient complexation with negatively charged genetic material like DNA and siRNA.[15][16][17] These polymer-gene complexes can self-assemble into nanoparticles that protect the genetic material from degradation and facilitate its cellular uptake. The cationic nature of the nanoparticles enhances their interaction with the negatively charged cell membrane, promoting endocytosis.

dot

Caption: Workflow for gene delivery using ATMAC-based nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data related to the polymerization and properties of ATMAC and related cationic polymers.

Table 1: Physicochemical Properties of ATMAC

| Property | Value | Reference |

| CAS Number | 1516-27-4 | [1] |

| Molecular Formula | C6H14ClN | [1] |

| Molecular Weight | 135.64 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 185-186 °C | [1] |

| Solubility | Highly soluble in water and polar solvents like methanol and ethanol | [2] |

Table 2: Reactivity Ratios for Copolymerization of Diallyl-based Monomers with Acrylamide

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |

| Diethyldiallylammonium chloride (DEDAAC) | Acrylamide (AM) | 0.31 | 5.27 | [3] |

| Diallyldimethylammonium chloride (DADMAC) | Acrylamide (AM) | 0.03 - 0.12 | 6 - 7 | [18] |

Table 3: Molecular Weight Data for Cationic Polymers (Illustrative Examples)

| Polymer System | Polymerization Method | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |

| Poly(diallyldimethylammonium chloride) | Free Radical Polymerization | 100,000 - 500,000 | 1.5 - 3.0 | [19] |

| Poly((3-acrylamidopropyl)trimethylammonium chloride) | SARA ATRP | 10,000 - 50,000 | 1.1 - 1.3 | [20] |

Conclusion

This compound is a highly versatile cationic monomer with significant potential in the development of advanced drug delivery systems. Its ability to form well-defined cationic polymers and copolymers, particularly hydrogels and nanoparticles, allows for the creation of stimuli-responsive and targeted therapeutic platforms. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of ATMAC in their drug development endeavors. Further research into the precise polymerization kinetics and reactivity ratios of ATMAC with a broader range of comonomers will undoubtedly expand its applications in the pharmaceutical and biomedical fields.

References

- 1. chembk.com [chembk.com]

- 2. cn.haihangindustry.com [cn.haihangindustry.com]

- 3. researchgate.net [researchgate.net]

- 4. infinitalab.com [infinitalab.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Stable environmentally sensitive cationic hydrogels for controlled delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designing hydrogels for controlled drug delivery. | Semantic Scholar [semanticscholar.org]

- 11. Stimuli-Responsive Cationic Hydrogels in Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Review on the Application of Nanoparticles for Targeted Gene Delivery [acerp.ir]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Production and clinical development of nanoparticles for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Situ Copolymerization Studies of Lignin, Acrylamide, and Diallyldimethylammonium Chloride: Mechanism, Kinetics, and Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Versatility of Allyltrimethylammonium Chloride in Materials Science: An In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Allyltrimethylammonium chloride (ATMAC) is a quaternary ammonium salt that has emerged as a versatile building block in materials science. Its cationic nature and polymerizable allyl group make it a valuable monomer for the synthesis of a wide range of functional polymers. These polymers, characterized by their positive charge density, have found significant applications in diverse fields, including water treatment, surface modification, and advanced biomedical applications such as drug and gene delivery. This technical guide provides a comprehensive overview of the applications of ATMAC in materials science, detailing experimental protocols, presenting quantitative data, and illustrating key processes.

Core Applications in Materials Science

ATMAC's primary role in materials science is as a cationic monomer. It can be homopolymerized to form poly(this compound) (PATMAC) or copolymerized with other monomers, such as acrylamide, to create polymers with tailored properties.

Polymer Synthesis and Flocculation

Polymers derived from ATMAC are widely used as flocculants and coagulants in water treatment processes.[1] The high positive charge density of these polymers effectively neutralizes the negative charges on colloidal particles present in wastewater, leading to their aggregation and subsequent removal.

Surface Modification

The layer-by-layer (LbL) assembly technique is a prominent method for surface modification where ATMAC-containing polymers play a crucial role.[2][3] By alternating the deposition of positively charged ATMAC polymers with negatively charged polymers or nanoparticles, multilayer films with controlled thickness and functionality can be fabricated on various substrates. This technique is employed to create surfaces with specific properties, such as antimicrobial coatings or enhanced biocompatibility.

Hydrogels and Advanced Materials

ATMAC and its derivatives are utilized in the preparation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels exhibit stimuli-responsive behavior and have potential applications in drug delivery and tissue engineering. Furthermore, ATMAC has been incorporated into novel materials like eutectogels, which are formed from deep eutectic systems and polymers. These materials can exhibit high ionic conductivity and self-healing properties, making them suitable for applications in flexible electronics and sensors.[4]

Quantitative Data on ATMAC-Based Materials

The performance of materials derived from ATMAC can be quantified through various parameters. The following tables summarize key quantitative data from the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

| Polymer System | Application | Performance Metric | Value | Reference |

| P(aluminum chloride-co-diallyldimethylammonium chloride) | Flocculation | Flocculation Decolorization Rate | 99% | [5] |

| Cationic Starch (modified) | Flocculation | Turbidity Removal Efficiency | 96.4% | [6] |

| Polyamine Flocculants with PAC | Flocculation | Turbidity Removal | Optimal at 0.5 - 1.0 mg/L for high turbidity | [7] |

| Iron Salts-Polydimethyldiallylammonium chloride | Flocculation | Oil Removal Rate | Up to 99.62% | [8] |

Table 1: Flocculation Efficiency of ATMAC-Related Polymers

| Hydrogel System | Property | Value | Reference |

| Cationic Acrylamide-Based Hydrogel | Maximum Water Absorbency | 3570 g/g | [9] |

| Poly(acrylamide-co-methyl methacrylate) Hydrogel | Swelling Percentage | Varies with composition (e.g., ~800% for 80/20 AM/MMA) | [10] |

| Superporous Hydrogel Composite | Swelling Ratio | Decreases with increasing ionic strength | [11] |

| Acrylamide-LiMA-MBAAm Hydrogel | Equilibrium Swelling Ratio | Up to 663.92 g H2O/g dried gel | [12] |

Table 2: Swelling Properties of Hydrogels

| Polymer System | Property | Value | Reference |

| Zwitterionic Eutectogel with this compound | Ionic Conductivity | 15.7 mS cm⁻¹ | [4] |

| Poly(methyl methacrylate)-grafted Natural Rubber with LiBF4 | Ionic Conductivity | 2.3 x 10⁻⁷ S cm⁻¹ (at 20 wt% LiBF4) | [13] |

| Poly(ionic liquid)-based Crosslinked Dielectrics | Ionic Conductivity | Varies with alkylation and crosslinking | [14] |

Table 3: Ionic Conductivity of ATMAC and Related Polymer Systems

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide representative experimental protocols for key applications of ATMAC.

Synthesis of Poly(this compound) (PATMAC)

This protocol describes the free radical polymerization of ATMAC to synthesize PATMAC.

Materials:

-

This compound (ATMAC) monomer

-

Ammonium persulfate (APS) (initiator)

-

Deionized water

-

Nitrogen gas

-

Methanol (for precipitation)

Procedure:

-

Prepare an aqueous solution of ATMAC at the desired concentration (e.g., 50 wt%).

-

Transfer the solution to a reaction vessel equipped with a stirrer, nitrogen inlet, and temperature control.

-

Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

While maintaining the nitrogen atmosphere, add the initiator, ammonium persulfate (dissolved in a small amount of deionized water), to the reaction vessel. The initiator concentration is typically in the range of 0.1-1.0 mol% relative to the monomer.

-

Increase the temperature to the desired reaction temperature (e.g., 60-80 °C) and maintain it for a specified period (e.g., 4-8 hours) with continuous stirring.

-

Monitor the polymerization progress by observing the increase in viscosity of the solution.

-

After the reaction is complete, cool the polymer solution to room temperature.

-

Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Copolymerization of ATMAC with Acrylamide

This protocol outlines the synthesis of a cationic copolymer of ATMAC and acrylamide.

Materials:

-

This compound (ATMAC) monomer

-

Acrylamide (AM) monomer

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (initiator)

-

Deionized water

-

Nitrogen gas

-

Acetone (for precipitation)

Procedure:

-

Prepare an aqueous solution containing the desired molar ratio of ATMAC and acrylamide monomers. The total monomer concentration is typically in the range of 20-40 wt%.

-

Transfer the monomer solution to a reaction vessel equipped with a stirrer, nitrogen inlet, and temperature control.

-

Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.

-

Dissolve the initiator, V-50, in a small amount of deionized water and add it to the reaction mixture under a nitrogen atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and maintain it for several hours with constant stirring.

-

The progress of the copolymerization can be monitored by techniques such as ¹H NMR to determine the consumption of monomers.

-

Upon completion, cool the viscous polymer solution to room temperature.

-

Isolate the copolymer by precipitation in a non-solvent like acetone.

-

Filter the precipitate, wash it thoroughly with the non-solvent, and dry it under vacuum.

Layer-by-Layer (LbL) Deposition for Surface Modification

This protocol describes the formation of a multilayer thin film using PATMAC as the polycation.

Materials:

-

Poly(this compound) (PATMAC) solution (e.g., 1 mg/mL in 0.5 M NaCl)

-

A polyanion solution, such as poly(styrene sulfonate) (PSS) (e.g., 1 mg/mL in 0.5 M NaCl)

-

Substrate (e.g., silicon wafer, glass slide)

-

Deionized water for rinsing

Procedure:

-

Clean the substrate thoroughly to ensure a hydrophilic and charged surface. For silicon wafers, a piranha solution treatment followed by extensive rinsing with deionized water is common.

-

Immerse the cleaned substrate in the PATMAC solution for a set period (e.g., 15 minutes) to allow for the adsorption of the first polycation layer.

-

Rinse the substrate with deionized water to remove any non-adsorbed polymer.

-

Immerse the substrate in the PSS solution for the same duration to deposit the first polyanion layer.

-

Rinse again with deionized water.

-

Repeat steps 2-5 for the desired number of bilayers to build up the multilayer film.

-

After the final layer, rinse the substrate thoroughly with deionized water and dry it with a stream of nitrogen.

-

The film thickness and surface morphology can be characterized by techniques such as ellipsometry and atomic force microscopy.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the logical workflows of key processes involving ATMAC.

Caption: Workflow for the synthesis of poly(this compound).

Caption: Layer-by-layer deposition process using PATMAC.

Applications in Drug and Gene Delivery

The cationic nature of ATMAC-based polymers makes them promising candidates for non-viral gene delivery vectors. These polymers can form complexes, known as polyplexes, with negatively charged nucleic acids (DNA and RNA), protecting them from degradation and facilitating their entry into cells. While still an active area of research, the ability to tune the charge density and molecular weight of these polymers offers a pathway to optimize their transfection efficiency and reduce cytotoxicity.

In the realm of drug delivery, hydrogels and nanoparticles formulated with ATMAC-containing polymers can serve as carriers for therapeutic agents. The release of the drug can be controlled by the swelling and degradation of the polymer matrix, potentially triggered by physiological stimuli such as pH. This allows for targeted and sustained drug release, improving therapeutic efficacy and minimizing side effects.

Conclusion

This compound is a key monomer in the development of functional cationic polymers with a broad spectrum of applications in materials science. From improving water quality to enabling advanced biomedical technologies, the versatility of ATMAC continues to drive innovation. Further research focusing on the precise control of polymer architecture and a deeper understanding of structure-property relationships will undoubtedly unlock new and exciting applications for this valuable chemical building block.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Layer-by-Layer method – Chobotix [chobotix.cz]

- 3. TEACHING MATERIALS for Students: Layer by Layer deposition | ICT-TEX platform [platform.ict-tex.eu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. eeer.org [eeer.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Copolymerization of Allyltrimethylammonium Chloride (ATMAC) with Acrylic Acid (AA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copolymerization of cationic and anionic monomers, such as Allyltrimethylammonium chloride (ATMAC) and acrylic acid (AA), results in the formation of amphoteric or polyampholyte copolymers. These polymers exhibit unique pH-responsive behaviors and possess both positive and negative charges along their backbone, making them valuable materials in a wide range of applications, including drug delivery, gene therapy, and as flocculants or thickeners. The charge and properties of the resulting copolymer, poly(ATMAC-co-AA), can be tailored by adjusting the molar ratio of the cationic and anionic monomers. This document provides a detailed overview of the synthesis, characterization, and potential applications of these copolymers, along with standardized experimental protocols.

Applications

Copolymers of ATMAC and AA are promising candidates for various biomedical and industrial applications due to their tunable charge and pH sensitivity.

-

Drug Delivery: The pH-responsive nature of these copolymers can be exploited for targeted drug release. In the acidic environment of tumors, for instance, the protonation of the carboxylate groups from acrylic acid can trigger a conformational change in the polymer, leading to the release of an encapsulated therapeutic agent.

-

Gene Delivery: The cationic nature of ATMAC can facilitate the complexation and condensation of negatively charged DNA or siRNA, forming polyplexes that can protect the genetic material from degradation and aid in its cellular uptake.

-

Biomaterials and Hydrogels: Poly(ATMAC-co-AA) can be crosslinked to form hydrogels with tunable swelling properties that are sensitive to pH and ionic strength.[1] These hydrogels have potential applications in tissue engineering, wound dressings, and as superabsorbent materials.

-